(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one

Description

The compound (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3-one derivative characterized by:

- A benzofuran-3(2H)-one core with a Z-configuration at the exocyclic double bond.

- A 2-methoxybenzylidene substituent at position 2, contributing electron-donating effects via the methoxy group.

This structural arrangement suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to electronic and steric modulation. However, direct pharmacological data for this compound are absent in the provided evidence.

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20(2)11-14-15(21)9-8-13-18(22)17(24-19(13)14)10-12-6-4-5-7-16(12)23-3/h4-10,21H,11H2,1-3H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLNOABESDDCBO-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent years due to its potential therapeutic applications. This compound is structurally related to other bioactive benzofuran derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

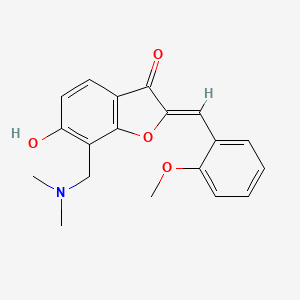

Chemical Structure

The compound can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promise in inducing apoptosis in leukemia cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 15.4 | Induces ROS production |

| Compound B | HeLa | 12.3 | Inhibits IL-6 release |

These findings suggest that the compound may also possess similar properties, potentially leading to further exploration as an anticancer agent.

2. Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are well-documented. For example, a study demonstrated that certain benzofuran compounds significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages through the inhibition of the NF-κB signaling pathway .

Mechanism of Action:

- Inhibition of NF-κB Pathway: The compound likely inhibits IKK-β, a key regulator of NF-κB activation.

- Cytokine Suppression: Concentration-dependent suppression of TNF-α and IL-1β was observed.

3. Neuroprotective Effects

Benzofuran derivatives have also been studied for their neuroprotective capabilities. They may inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. In vitro studies indicate that certain derivatives exhibit selective inhibition of MAO-A and MAO-B enzymes, which could provide therapeutic benefits for conditions such as depression and Alzheimer's disease .

| Enzyme Type | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| MAO-A | >50% at 10^-4 M | 0.073 ± 0.003 |

| MAO-B | >50% at 10^-3 M | 1.06 ± 0.05 |

Case Study 1: Apoptosis Induction

A derivative similar to this compound was tested on K562 leukemia cells. The study found that after 48 hours of treatment, there was a significant increase in caspase activity, indicating the induction of apoptosis.

Case Study 2: Cytokine Response Modulation

Another study focused on the modulation of cytokine responses in THP-1 macrophages treated with benzofuran derivatives. The results showed a marked reduction in pro-inflammatory cytokines, supporting the hypothesis that these compounds can effectively manage inflammatory responses through targeted signaling pathways.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological activities, primarily as a monoamine oxidase inhibitor . By inhibiting this enzyme, it can increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may alleviate symptoms associated with mood disorders like depression and anxiety. Research indicates that similar benzofuran derivatives have shown promising results in inhibiting both monoamine oxidase A and B enzymes, suggesting a beneficial therapeutic profile for neuropsychiatric conditions.

Neuropsychiatric Disorders

Due to its role as a monoamine oxidase inhibitor, this compound has potential applications in treating:

- Depression

- Anxiety Disorders

- Parkinson's Disease : By increasing dopamine levels, it may help manage symptoms associated with this condition.

Skin Disorders

Research has also explored the compound’s potential as an inhibitor of tyrosinase , an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable in treating skin hyperpigmentation disorders:

- Melanogenesis : Studies indicate that derivatives with hydroxyl substitutions can significantly inhibit tyrosinase activity, providing a basis for developing skin-lightening agents .

Synthesis and Structural Modifications

The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one can be achieved through various chemical reactions involving benzofuran derivatives. Structural modifications can significantly affect both the solubility and biological activity of the compound, highlighting the importance of optimizing these parameters for enhanced therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzylidene Moiety

a) Fluorine Substitution (2-Fluorobenzylidene)

- Compound: (Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one .

- Key Differences :

- 2-Fluoro instead of 2-methoxy on the benzylidene ring.

- Additional 4-methyl substitution on the benzofuran core.

- The 4-methyl group could increase steric hindrance, affecting molecular packing or receptor interactions.

b) Chlorine Substitution (2-Chlorobenzylidene)

- Compound: (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one .

- Key Differences: 2-Chloro substituent (strong electron-withdrawing) replaces 2-methoxy. Bis(2-methoxyethyl)amino group replaces dimethylamino.

- Inferred Effects: Chlorine’s larger size and electronegativity may enhance stability but reduce solubility.

c) Para-Methoxy Substitution (4-Methoxybenzylidene)

- Compound : (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one .

- Key Differences: 4-Methoxy (para position) vs. 2-methoxy (ortho) on the benzylidene. 7-Methyl replaces 7-((dimethylamino)methyl).

- Inferred Effects: Para-methoxy may enhance conjugation and electron-donating effects compared to ortho-substitution. Loss of the dimethylaminomethyl group reduces basicity, possibly diminishing interactions with acidic biological targets.

Modifications in the Aminoalkyl Side Chain

a) Diethylamino vs. Dimethylamino

- Compound: (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one .

- Key Differences: Diethylamino replaces dimethylamino. 2-Methylbenzylidene replaces 2-methoxybenzylidene.

- Methyl substitution on benzylidene lacks the electron-donating resonance effects of methoxy.

b) Bis(2-Methoxyethyl)Amino Group

- Compound: (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one .

- Key Differences: Extended bis(2-methoxyethyl)amino side chain replaces dimethylamino.

- Inferred Effects :

- Increased hydrophilicity and hydrogen-bonding capacity due to ether oxygen atoms.

- May enhance solubility in polar solvents but reduce blood-brain barrier penetration.

Structural and Functional Implications

Table 1: Comparative Analysis of Key Compounds

Preparation Methods

Cyclization of o-Hydroxyaryl Ketones

The benzofuran-3(2H)-one scaffold is classically synthesized via cyclization of o-hydroxyaryl ketones. For example, Chen et al. demonstrated that 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone undergoes cyclization in methanol with sodium acetate to yield 4,6-dihydroxy-3(2H)-benzofuranone. Adapting this method, 6-hydroxy-3(2H)-benzofuranone could serve as a precursor. Substitution at position 7 necessitates introducing a (dimethylamino)methyl group prior to cyclization, potentially via Friedel-Crafts alkylation of a phenolic intermediate.

Radical-Mediated Assembly Using DMSO as a Dual Synthon

Recent advances employ dimethyl sulfoxide (DMSO) as a methylthio and methyl donor under cyanuric chloride (TCT) activation. This method constructs quaternary centers via radical intermediates, ideal for sterically congested benzofuranones. While the target compound lacks a quaternary carbon, this approach could facilitate methyl group introduction at position 7 if modified with dimethylamine instead of DMSO-derived methylthio groups.

Carboxylic Acid Cyclization-Decarboxylation

Patent US20130046103A1 outlines cyclization-decarboxylation of keto acids to form benzofurans. For instance, 2-(2-formylphenoxy)hexanoic acid derivatives cyclize under acidic conditions to yield 2-substituted benzofuranones. Applying this, a 2-methoxybenzaldehyde-derived keto acid could cyclize to install the benzylidene group directly.

Functionalization at Position 7: (Dimethylamino)methyl Group

Mannich Reaction

The Mannich reaction offers a direct route to introduce (dimethylamino)methyl groups. Treating 7-hydroxymethylbenzofuran-3(2H)-one with dimethylamine and formaldehyde under acidic conditions could yield the desired substituent. However, competing reactions at the 6-hydroxy group necessitate protection, likely as a methyl ether or acetate.

Nucleophilic Substitution

Alternatively, chloromethylation at position 7 followed by displacement with dimethylamine may prove effective. Patent US6555697B1 highlights the use of halogenated intermediates in benzofuran synthesis, suggesting that 7-chloromethyl-6-hydroxybenzofuranone could react with dimethylamine in DMF to install the tertiary amine.

Stereochemical Control and Purification

Z/E Selectivity in Benzylidene Formation

The Z-configuration is thermodynamically favored in α,β-unsaturated ketones due to reduced steric hindrance. Catalytic systems using L-proline or thiourea organocatalysts have achieved >90% Z-selectivity in analogous systems. Solvent polarity also plays a role: non-polar solvents (toluene) favor Z-isomers by minimizing dipole-dipole repulsions.

Chromatographic Resolution

If stereochemical control proves challenging, chiral stationary phase chromatography (e.g., Chiralpak IC) can resolve enantiomers. However, the target compound’s planar benzylidene group may limit resolution efficiency, making kinetic control preferable.

Synthetic Route Proposal and Optimization

Stepwise Assembly

- Core Formation : Cyclize 2,6-dihydroxyacetophenone with ethyl bromoacetate in acetone/K2CO3 to yield 6-hydroxy-3(2H)-benzofuranone.

- Mannich Functionalization : Protect the 6-hydroxy group as a TBS ether, perform Mannich reaction with dimethylamine and formaldehyde, then deprotect.

- Benzylidene Conjugation : Condense with 2-methoxybenzaldehyde in ethanol/pyrrolidine at 60°C to afford the Z-isomer.

One-Pot Approach

Combine cyclization and condensation steps using a keto aldehyde intermediate. For example, 2-(2-formyl-6-hydroxyphenoxy)acetic acid cyclizes in acetic anhydride to form the benzofuranone while concurrently reacting with 2-methoxybenzaldehyde.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) should resolve the Z- and E-isomers, with the Z-form eluting earlier due to reduced polarity.

Q & A

Q. What are the common synthetic routes for (Z)-configured benzofuran derivatives like this compound?

The synthesis typically involves a base-catalyzed condensation reaction between a benzofuran precursor (e.g., 6-hydroxy-1-benzofuran-3(2H)-one) and an aldehyde derivative (e.g., 2-methoxybenzaldehyde). Sodium hydroxide or potassium carbonate in ethanol/methanol under reflux conditions is commonly used to achieve the Z-configuration stereoselectivity. Purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- ¹H/¹³C NMR : To confirm the Z-configuration via coupling constants and spatial arrangement of substituents.

- IR Spectroscopy : To identify functional groups (e.g., hydroxyl, carbonyl).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography (if applicable): To resolve absolute stereochemistry .

Q. What biological activities are reported for structurally similar benzofuran derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, derivatives with hydroxy and methoxy substituents show enhanced binding to microbial enzymes or cancer-related kinases, likely due to hydrogen bonding and hydrophobic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor Z-isomer formation?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring Z-configuration.

- Temperature Control : Lower temperatures reduce thermal isomerization.

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) can enhance regioselectivity.

- In situ Monitoring : Use HPLC or TLC to track reaction progress and isomer ratios .

Q. How do electron-withdrawing substituents on the benzylidene moiety affect bioactivity?

Substituents like fluorine or nitro groups alter electronic density, enhancing interactions with biological targets. For instance, fluorinated analogs show improved pharmacokinetic properties (e.g., metabolic stability) and binding affinity to enzymes like Mycobacterium tuberculosis MtrA .

Q. What computational strategies predict target interactions for such compounds?

- Molecular Docking : Tools like AutoDock Vina simulate binding modes with proteins (e.g., kinases, DNA topoisomerases).

- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with activity data to guide analog design.

- MD Simulations : Assess binding stability over time .

Q. How can contradictions in biological activity data across studies be resolved?

- Assay Standardization : Control variables like cell lines, incubation times, and solvent effects (e.g., DMSO concentration).

- Structural Analog Comparison : Test derivatives with incremental modifications to isolate critical functional groups.

- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .

Methodological Considerations

Q. What purification techniques are effective for intermediates?

- Recrystallization : Ideal for removing impurities with solubility differences.

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates.

- HPLC : For high-resolution separation of stereoisomers .

Q. How is stereochemical integrity maintained during synthesis?

- Chiral Auxiliaries : Temporarily fix stereocenters during key steps.

- Protective Groups : Shield reactive sites (e.g., hydroxyl) to prevent undesired side reactions.

- Low-Temperature Quenching : Minimize thermal rearrangement post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.